Morpholine Amide vs. Weinreb Amide: Yield and Selectivity Advantage in Acylsilane Synthesis
In the synthesis of acylsilanes from amide precursors, morpholine amides demonstrate a critical advantage over the widely used Weinreb amide (N-methoxy-N-methylamide): they resist over-addition by silyllithium nucleophiles, thereby delivering cleaner product profiles. Clark et al. reported that morpholine amides of hydrocinnamic acid and other carboxylic acids react with dimethylphenylsilyllithium to afford the corresponding acylsilanes in yields of 72–95% without detectable over-addition products [1]. In contrast, Weinreb amides under identical conditions are susceptible to double addition, forming tertiary alcohols as byproducts, which reduces yield and complicates purification. For a compound such as 1-(morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one, which bears a pre-installed vinyl silane, the morpholine amide architecture is essential to preserve the silicon moiety during subsequent transformations. This yield and selectivity advantage directly impacts procurement decisions: researchers synthesizing acylsilanes or silyl-functionalized compounds should select morpholine amide building blocks over Weinreb amides to avoid over-addition side reactions.
| Evidence Dimension | Acylsilane yield and over-addition suppression |
|---|---|
| Target Compound Data | Morpholine amides (class): 72–95% acylsilane yield, no over-addition detected |
| Comparator Or Baseline | Weinreb amide (N-methoxy-N-methylamide): susceptible to over-addition, reduced yield of target acylsilane |
| Quantified Difference | Morpholine amides provide up to 95% yield vs. Weinreb amides (<50% for some substrates due to over-addition), with zero detectable tertiary alcohol byproduct |
| Conditions | Reaction of amide (1.0 equiv) with dimethylphenylsilyllithium (2.0 equiv) in THF at −78 °C to room temperature, as described in Clark et al. Org. Lett. 2004 |
Why This Matters
For procurement, selecting a morpholine amide building block rather than a Weinreb amide directly reduces purification burden and increases synthetic throughput, as over-addition side products are eliminated rather than managed.
- [1] Clark, C. T.; Milgram, B. C.; Scheidt, K. A. Efficient Synthesis of Acylsilanes Using Morpholine Amides. Org. Lett. 2004, 6, 3977–3980. View Source
